molecular formula C9H20INO2 B14511864 N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide CAS No. 62999-89-7

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide

Cat. No.: B14511864
CAS No.: 62999-89-7
M. Wt: 301.17 g/mol
InChI Key: XVJMQAOWUOVGDG-UHFFFAOYSA-M
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Description

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide is a quaternary ammonium compound with a unique structure that includes a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide typically involves the quaternization of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine with an alkyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine+Alkyl iodideN,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide\text{N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine} + \text{Alkyl iodide} \rightarrow \text{this compound} N,N,N,5,5-Pentamethyl-1,3-dioxan-2-amine+Alkyl iodide→N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium chloride or sodium hydroxide.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.

Major Products Formed

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide has several scientific research applications:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis, which is the basis for its antimicrobial activity. Additionally, it can form complexes with various substrates, enhancing their solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N,5,5-Tetramethyl-1,3-dioxan-2-aminium iodide
  • N,N,N,5,5-Hexamethyl-1,3-dioxan-2-aminium iodide

Uniqueness

N,N,N,5,5-Pentamethyl-1,3-dioxan-2-aminium iodide is unique due to its specific methylation pattern and the presence of the dioxane ring. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

62999-89-7

Molecular Formula

C9H20INO2

Molecular Weight

301.17 g/mol

IUPAC Name

(5,5-dimethyl-1,3-dioxan-2-yl)-trimethylazanium;iodide

InChI

InChI=1S/C9H20NO2.HI/c1-9(2)6-11-8(12-7-9)10(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

XVJMQAOWUOVGDG-UHFFFAOYSA-M

Canonical SMILES

CC1(COC(OC1)[N+](C)(C)C)C.[I-]

Origin of Product

United States

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